![molecular formula C20H22FN5O2 B2772994 1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946203-86-7](/img/structure/B2772994.png)

1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

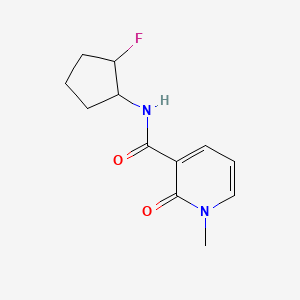

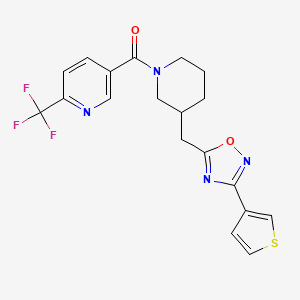

The compound “1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for a similar compound is1S/C16H22FNO/c1-13-8-11-18 (12-9-13)10-2-3-16 (19)14-4-6-15 (17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 . This indicates the presence of various functional groups including a fluorophenyl group, a methyl group, a piperidinyl group, and a pyrazolopyridazinone group . Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, semicarbazones are produced as an intermediate at the platinum electrode, via reaction between substituted aldehydes and semicarbazide in the presence of sodium acetate .Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

This compound has been investigated for its potential as an antihypertensive agent. Researchers synthesized and evaluated its inhibitory activity against T-type Ca^2+ channels . T-type Ca^2+ channels play a crucial role in regulating blood pressure. The compound demonstrated promising effects in lowering blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common adverse effect associated with traditional L-type Ca^2+ channel blockers.

T-Type Ca^2+ Channel Blockade

The compound’s structure–activity relationship studies revealed that the isopropyl substituent at the benzylic position is essential for potent inhibitory activity against T-type Ca^2+ channels. Interestingly, the absolute configuration of the benzylic position differs from that of mibefradil, a previously launched T-type Ca^2+ channel blocker. This distinction highlights its unique mechanism of action .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications. For instance, a photo catalytic approach renders a rapid, unique, and significant method for producing substituted oxadiazoles . This could potentially be applied to the synthesis of this compound or its derivatives.

Wirkmechanismus

Target of Action

Related compounds have been found to interact with receptors such as the5-hydroxytryptamine (5-HT) (2A) receptor and the monoacylglycerol lipase (MAGL) . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, pain, and inflammation .

Mode of Action

Similar compounds have been shown to act asinverse agonists at their target receptors . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, the inhibition of MAGL leads to the elevation of 2-arachidonoylglycerol (2-AG) , the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 . This can result in beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

A related compound demonstratedgreater than 42.6% oral bioavailability in rats , suggesting that this compound may also have good bioavailability.

Result of Action

Related compounds have demonstratedantipsychotic-like efficacy and antinociceptive efficacy , suggesting potential therapeutic effects in a vast array of complex human diseases .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c1-13-7-9-24(10-8-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-15(21)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEFEEQYNPLFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2772919.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)

![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)

![Tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2772925.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)

![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)